molecular formula C14H12N4O3S B2682380 6-ethoxy-N-(4-(furan-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034250-19-4

6-ethoxy-N-(4-(furan-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide

Katalognummer B2682380
CAS-Nummer: 2034250-19-4
Molekulargewicht: 316.34
InChI-Schlüssel: QGUITBHPUWMTBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . Indeed, the thiazole scaffold is contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Formation

The synthesis of complex heterocyclic compounds, such as those involving furan and thiazolyl moieties, plays a crucial role in developing potential therapeutic agents. These compounds exhibit a wide range of biological activities, including antiprotozoal, anti-inflammatory, analgesic, and antimicrobial properties. For instance, a study by Ismail et al. (2004) showcases the synthesis of dicationic imidazo[1,2-a]pyridines with strong DNA affinities, demonstrating significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents Ismail et al., 2004.

Similarly, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities Abu‐Hashem et al., 2020.

Biological Activity and Molecular Docking

The design and synthesis of heterocyclic compounds often target specific biological pathways, offering insights into their mechanisms of action. The synthesis and evaluation of antimicrobial activity and molecular docking of new N-1,3-thiazol-2-ylacetamides of condensed pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines by Sirakanyan et al. (2020) exemplify this approach. These compounds demonstrated antibacterial activity with MIC/MBC at 0.08-2.31 mg/mL/0.11-3.75 mg/mL, showing more activity against MRSA than reference drugs and highlighting the importance of molecular docking in understanding their interactions with enzymes Sirakanyan et al., 2020.

Structural Analysis and Supramolecular Aggregation

Investigating the structural modifications and their impact on supramolecular aggregation provides valuable insights into the physicochemical properties of heterocyclic compounds. Nagarajaiah et al. (2014) explored the structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines, offering insights into their conformational features and interaction patterns, which are crucial for designing compounds with desired biological properties Nagarajaiah et al., 2014.

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of heterocyclic compounds are of significant interest due to their potential therapeutic applications. Youssef and Amin (2012) reported on the microwave-assisted synthesis of new thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity, demonstrating the utility of novel synthetic approaches in enhancing the biological activity of such compounds Youssef & Amin, 2012.

Zukünftige Richtungen

Thiazole derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on designing and synthesizing new thiazole derivatives with improved therapeutic potential .

Eigenschaften

IUPAC Name

6-ethoxy-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-2-20-12-6-9(15-8-16-12)13(19)18-14-17-10(7-22-14)11-4-3-5-21-11/h3-8H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUITBHPUWMTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.